1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide
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Overview
Description
1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the alkylation of piperidine-4-carboxamide with propargyl bromide to introduce the prop-2-yn-1-yl group. This is followed by the coupling of the resulting intermediate with 2-(pyrimidin-2-ylamino)ethylamine under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrimidin-2-ylamino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-yn-1-yl group can yield aldehydes or ketones, while reduction of the pyrimidin-2-ylamino group can produce primary or secondary amines .
Scientific Research Applications
1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The prop-2-yn-1-yl group and pyrimidin-2-ylamino group play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid hydrochloride: Similar in structure but lacks the pyrimidin-2-ylaminoethyl group.
2,3-Dichloro-N-(prop-2-yn-1-yl)benzamide: Contains a benzamide moiety instead of the piperidine ring.
Uniqueness
1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide is unique due to its combination of a piperidine ring, prop-2-yn-1-yl group, and pyrimidin-2-ylaminoethyl group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-prop-2-ynyl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-2-10-20-11-4-13(5-12-20)14(21)16-8-9-19-15-17-6-3-7-18-15/h1,3,6-7,13H,4-5,8-12H2,(H,16,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROWWPXDNWKBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCCNC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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